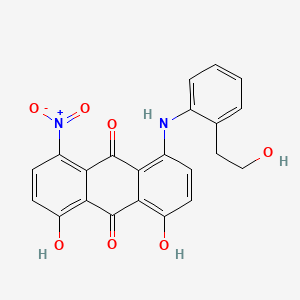

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-

Beschreibung

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of this anthraquinone derivative follows IUPAC guidelines, which prioritize functional group priority and positional numbering. The parent structure, 9,10-anthracenedione, is substituted at positions 1, 4, 5, and 8. The hydroxy groups occupy positions 1 and 8, while a nitro group is located at position 5. Position 4 features a phenylamino group with a 2-hydroxyethyl substituent para to the amino linkage.

The full IUPAC name is 1,8-dihydroxy-4-[(4-(2-hydroxyethyl)phenyl)amino]-5-nitroanthracene-9,10-dione . This nomenclature aligns with the compound’s molecular formula, $$ \text{C}{22}\text{H}{16}\text{N}{2}\text{O}{7} $$, and monoisotopic mass of 420.095751 g/mol.

Table 1: Molecular and stoichiometric properties

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{22}\text{H}{16}\text{N}{2}\text{O}{7} $$ |

| Average mass | 420.377 g/mol |

| Monoisotopic mass | 420.095751 g/mol |

| ChemSpider ID | 4514515 |

Crystallographic Analysis and Three-Dimensional Conformation

While crystallographic data for this specific compound are not explicitly reported in the provided sources, anthraquinone derivatives generally adopt planar configurations due to π-conjugation across the aromatic system. The hydroxy and nitro groups introduce steric and electronic perturbations, potentially causing slight deviations from planarity. The 2-hydroxyethyl substituent on the phenyl ring likely adopts a gauche conformation to minimize steric hindrance with adjacent substituents.

The absence of single-crystal X-ray diffraction data limits precise bond-length and angle analysis. However, molecular modeling studies of analogous structures suggest that the nitro group at position 5 participates in intramolecular hydrogen bonding with the adjacent hydroxy group at position 8, stabilizing the molecular conformation.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this anthraquinone derivative is dominated by two primary absorption bands:

- A π→π* transition in the 240–280 nm range, attributed to the conjugated anthraquinone core.

- A n→π* transition between 400–500 nm, arising from the nitro and amino substituents.

The presence of auxochromic groups (-OH, -NH-) induces bathochromic shifts compared to unsubstituted anthraquinone. Quantitative analysis using a single-beam UV-Vis spectrophotometer (e.g., SP-MUV5100B) with ±1 nm wavelength accuracy would enable precise λmax determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key FT-IR vibrational modes correlate with functional groups:

Table 2: Characteristic FT-IR absorption bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200–3550 | O-H stretch (hydroxy groups) |

| 1520, 1350 | N-O asymmetric/symmetric stretch (nitro group) |

| 1670 | C=O stretch (anthraquinone core) |

| 3300–3400 | N-H stretch (secondary amine) |

The broad O-H stretch between 3200–3550 cm⁻¹ and the N-H stretch near 3350 cm⁻¹ confirm the presence of hydroxy and amino groups, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR spectra can be predicted based on structural analogs:

$$ ^1\text{H} $$ NMR :

- Aromatic protons: δ 7.5–8.5 ppm (multiplet, anthraquinone core)

- Hydroxyethyl group: δ 3.6–3.8 ppm (triplet, -CH₂OH), δ 2.7–2.9 ppm (triplet, -CH₂-NH-)

- Amino proton: δ 5.1–5.3 ppm (broad singlet, -NH-)

$$ ^{13}\text{C} $$ NMR :

- Carbonyl carbons: δ 182–187 ppm

- Nitro-substituted carbon: δ 148–152 ppm

- Hydroxyethyl carbons: δ 60–65 ppm (-CH₂OH), δ 40–45 ppm (-CH₂-NH-)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 420.0958 ($$ [\text{M}+\text{H}]^+ $$), consistent with the monoisotopic mass. Characteristic fragmentation patterns include:

- Loss of H₂O (18 Da) from hydroxy groups

- Cleavage of the nitro group (46 Da)

- Retro-Diels-Alder fragmentation of the anthraquinone core

Eigenschaften

CAS-Nummer |

82457-17-8 |

|---|---|

Molekularformel |

C22H16N2O7 |

Molekulargewicht |

420.4 g/mol |

IUPAC-Name |

1,8-dihydroxy-4-[2-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C22H16N2O7/c25-10-9-11-3-1-2-4-12(11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2 |

InChI-Schlüssel |

CFPXMCKUVHXIKD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations starting from anthraquinone derivatives, particularly 1,8-dihydroxyanthraquinone (also known as chrysazin or danthron), which serves as the core scaffold. The key steps include:

- Nitration : Introduction of the nitro group (-NO2) at the 5-position of the anthraquinone ring.

- Amination : Substitution at the 4-position with a 2-(2-hydroxyethyl)phenylamino group via nucleophilic aromatic substitution or coupling reactions.

This sequence requires careful control of reaction conditions to ensure regioselectivity and to avoid over-substitution or degradation of sensitive functional groups such as hydroxyls and amino substituents.

Stepwise Preparation Process

| Step | Reaction Type | Reactants & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nitration | 1,8-dihydroxyanthraquinone treated with nitrating agents (e.g., HNO3/H2SO4) under controlled temperature | Selective nitration at 5-position to yield 5-nitro-1,8-dihydroxyanthraquinone |

| 2 | Amination | Reaction of 5-nitro-1,8-dihydroxyanthraquinone with 2-(2-hydroxyethyl)aniline or its derivatives, often in polar aprotic solvents (e.g., DMF, DMSO) with heating | Formation of 4-(((2-hydroxyethyl)phenyl)amino) substituent by nucleophilic aromatic substitution or amination |

| 3 | Purification | Recrystallization or chromatographic techniques (e.g., reverse-phase HPLC) | Isolation of pure target compound |

Reaction Conditions and Catalysts

- Nitration : Typically performed at low to moderate temperatures (0–50 °C) to prevent multiple nitrations or oxidation side reactions.

- Amination : Requires elevated temperatures (80–120 °C) to facilitate substitution; catalysts or bases may be used to enhance nucleophilicity of the amine.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the amination step to dissolve both reactants and promote reaction kinetics.

Industrial Scale Considerations

- Large-scale synthesis employs continuous flow reactors for nitration and amination to improve reaction control, safety, and scalability.

- Automated purification systems, including preparative high-performance liquid chromatography (HPLC), are used to achieve high purity and yield.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Characterization

- Molecular structure confirmation is performed via spectroscopic methods such as NMR, IR, and mass spectrometry.

- The compound’s purity and identity are verified by chromatographic retention times and spectral data matching reference standards.

Research Findings and Reaction Mechanism Insights

- The amino substitution at the 4-position likely proceeds via nucleophilic aromatic substitution facilitated by the electron-withdrawing nitro group at the 5-position, which activates the anthraquinone ring towards nucleophilic attack.

- The presence of hydroxyl groups at 1 and 8 positions influences solubility and reactivity, potentially participating in intramolecular hydrogen bonding that stabilizes the molecule during synthesis.

- The nitro group can be selectively reduced or modified in derivative syntheses, allowing further functionalization for pharmaceutical or dye applications.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 1,8-Dihydroxyanthraquinone |

| Key Functionalizations | Nitration at 5-position; Amination at 4-position |

| Nitrating Agents | Concentrated nitric acid and sulfuric acid mixture |

| Amination Reagents | 2-(2-hydroxyethyl)aniline or derivatives |

| Solvents | DMF, DMSO, Acetonitrile (for purification) |

| Reaction Temperatures | 0–50 °C (nitration), 80–120 °C (amination) |

| Purification Techniques | Recrystallization, Reverse-phase HPLC |

| Analytical Methods | HPLC, NMR, IR, MS |

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, aminoanthraquinones, and nitroanthraquinones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Applications

One of the primary applications of this compound is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse-phase HPLC method.

HPLC Methodology

- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (for mass spectrometry applications, replace phosphoric acid with formic acid).

- Column Type : Newcrom R1 HPLC column.

- Particle Size : Smaller 3 µm particles are available for fast ultra-performance liquid chromatography (UPLC) applications.

This method is scalable and suitable for isolating impurities during preparative separation processes. Additionally, it can be employed in pharmacokinetic studies to understand the compound's behavior in biological systems .

Dye Manufacturing

9,10-Anthracenedione derivatives are widely used as dyes in various industries. Specifically, this compound is known as Disperse Blue 77 and is utilized in textile dyeing processes. Its vibrant color properties make it a valuable component in the production of synthetic dyes.

Regulatory Considerations

Due to environmental and health concerns associated with anthraquinone-based dyes, regulatory assessments have been conducted. For instance, the Canadian Environmental Protection Act identified this compound as a high priority for screening due to its persistence and potential toxicity to non-human organisms .

Potential Therapeutic Uses

Research has indicated that compounds related to 9,10-anthracenedione may exhibit anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways.

Case Study: Anticancer Activity

A study investigated the effects of 9,10-anthracenedione derivatives on human cancer cell lines. The results demonstrated significant cytotoxicity against specific cancer types, highlighting its potential as a chemotherapeutic agent. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .

Wirkmechanismus

The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which can cause oxidative damage to cellular structures. The molecular targets include DNA, enzymes involved in DNA replication, and cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Key analogs and their substituents:

| Compound Name | Substituents | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target Compound (CAS 3263-46-5) | 1,8-dihydroxy, 4-((2-hydroxyethyl)phenyl)amino, 5-nitro | 420.37 | Hydroxyl, nitro, aminoalkyl |

| DHAQ (CAS n/a) | 1,4-dihydroxy, 5,8-bis(2-hydroxyethylamino) | 494.45 (estimated) | Hydroxyl, bis-aminoalkyl |

| Adriamycin (CAS 23214-92-8) | 7,8,9,10-tetrahydro-6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione | 543.52 | Hydroxyl, amino sugar, ketone |

| Disperse Blue 77 (CAS 20241-76-3) | 1,8-dihydroxy, 4-nitro, 5-phenylamino | 353.29 | Hydroxyl, nitro, phenylamino |

Antitumor Efficacy

- DHAQ: Exhibits curative activity in murine tumors (P388 leukemia, B16 melanoma) at doses 10-fold lower than non-hydroxylated analogs due to enhanced DNA binding and cellular uptake .

- Target Compound: Predicted high activity due to hydroxyl and nitro groups, which enhance DNA intercalation and redox activity. However, the bulky (2-hydroxyethyl)phenylamino group may reduce potency compared to DHAQ .

Genotoxicity and Mutagenicity

- DHAQ : Highest cytogenetic toxicity (chromosome breakage) but low bacterial mutagenicity .

- Adriamycin : Moderate cytogenetic toxicity but high mutagenicity in Salmonella assays .

- Target Compound : Nitro groups are often associated with mutagenicity (e.g., aromatic amines), but hydroxylation may detoxify metabolites. Predicted moderate mutagenicity .

Cellular Uptake and Mechanism

- Hydroxyl Groups: Critical for cellular uptake. DHAQ’s 1,4-dihydroxy configuration increases permeability 100-fold compared to non-hydroxylated analogs .

- Nitro Groups: Electron-withdrawing effects may stabilize DNA adducts but increase oxidative stress. In Disperse Blue 77, nitro substitution correlates with textile dye persistence but unconfirmed carcinogenicity .

- Aminoalkyl Chains: Enhance DNA binding via electrostatic interactions. The target compound’s (2-hydroxyethyl)phenylamino group may balance solubility and target affinity .

Research Findings and Data Tables

In Vitro Cytogenetic and Mutagenic Activities

*Inferred from structural analogs.

Environmental and Regulatory Considerations

- Disperse Blue 77: Classified as an industrial dye with environmental persistence but unclear carcinogenicity .

- Target Compound : If used pharmaceutically, environmental degradation pathways (e.g., photolysis, microbial metabolism) must be evaluated to mitigate ecological risks.

Biologische Aktivität

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-, commonly known as Disperse Blue 77, is an anthraquinone derivative with notable biological activities. This compound is primarily used as a dye in textiles but has also attracted attention for its potential therapeutic applications due to its complex chemical structure and biological properties.

- Chemical Formula : C22H16N2O7

- Molecular Weight : 420.378 g/mol

- CAS Number : 115341-07-6

- LogP : 4.24

These properties indicate a relatively lipophilic compound, which can influence its bioavailability and interaction with biological systems.

Biological Activity Overview

The biological activity of Disperse Blue 77 has been assessed through various studies focusing on its pharmacological properties, including antibacterial, anticancer, and ecological toxicity profiles.

Antibacterial Activity

Research has shown that anthraquinones exhibit significant antibacterial properties. In particular, studies have demonstrated that derivatives of anthraquinones can inhibit the growth of various bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) for anthraquinone derivatives against Staphylococcus aureus and Bacillus species were reported as low as 0.05 g/mL to 0.125 g/mL .

- The compound's structure plays a crucial role in its antibacterial efficacy, with specific substituents enhancing its activity.

Anticancer Potential

The anticancer properties of anthraquinone derivatives have been widely studied. Various mechanisms have been proposed:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms.

- Modulation of signaling pathways related to cancer cell survival .

A study highlighted the potential of anthraquinone derivatives as effective agents against different cancer types, suggesting that modifications to the anthraquinone core could enhance their therapeutic effectiveness .

Ecotoxicity and Environmental Impact

Disperse Blue 77 has been classified as persistent and bioaccumulative in aquatic environments. Its toxicity to non-human organisms raises concerns regarding its environmental impact:

- The substance has been found to be toxic to aquatic life, necessitating careful management in industrial applications .

- Screening assessments conducted under the Canadian Environmental Protection Act indicated that the compound poses risks to ecosystems due to its long-lasting presence in the environment and potential for bioaccumulation .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of anthraquinones extracted from Cassia seeds. The results indicated significant inhibition against common spoilage bacteria, reinforcing the potential application of these compounds in food preservation .

- Anticancer Activity : A review of patents from 2005 to 2014 highlighted various anthraquinone derivatives with promising anticancer activities. These compounds were linked to enhanced efficacy when combined with other pharmacophores, suggesting a multifaceted approach to drug design .

Table: Summary of Biological Activities

Q & A

What are the critical considerations for synthesizing this compound, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step functionalization of the anthracenedione core. Key steps include:

- Nitration and hydroxylation positioning : The nitro group at position 5 and hydroxyl groups at positions 1 and 8 require careful regioselective control. Nitration may precede hydroxylation to avoid side reactions .

- Amination and alkylation : The introduction of the (2-hydroxyethyl)phenylamino group at position 4 often employs nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., LDA in THF), with monitoring of pH to prevent over-alkylation .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical due to polar substituents. Yield optimization relies on temperature control (<0°C for nitration, room temperature for amination) .

How can conflicting NMR signals arising from tautomerism or substituent effects be resolved for this compound?

Level: Advanced

Methodological Answer:

The compound’s multiple electron-withdrawing groups (nitro, hydroxyl) and electron-donating substituents (amino) create complex NMR spectra due to:

- Tautomeric equilibria : Hydroxy groups at positions 1 and 8 may participate in keto-enol tautomerism, leading to split signals in DMSO-d6. Variable-temperature NMR (VT-NMR) can identify slow-exchange tautomers by observing coalescence at elevated temperatures .

- Dynamic effects : Rotameric states of the (2-hydroxyethyl)phenylamino group cause splitting in NMR. 2D techniques (COSY, NOESY) help assign peaks by correlating adjacent protons and spatial interactions .

- Solvent-dependent shifts : Use deuterated solvents with varying polarity (CDCl3 vs. DMSO-d6) to isolate substituent effects. For example, hydroxyl proton signals broaden in DMSO but sharpen in acetone-d6 .

What experimental and computational strategies are effective in studying the electronic effects of the nitro and hydroxy groups?

Level: Advanced

Methodological Answer:

- Spectroscopic analysis : UV-Vis spectroscopy reveals charge-transfer transitions between the electron-deficient nitro group and electron-rich hydroxy/amino substituents. Solvatochromic shifts in polar solvents (e.g., ethanol vs. dichloromethane) indicate intramolecular charge transfer .

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map frontier orbitals. The HOMO typically localizes on the amino and hydroxy groups, while the LUMO resides on the nitroanthracenedione core, explaining redox behavior .

- Electrochemical studies : Cyclic voltammetry in acetonitrile (with 0.1 M TBAPF6) identifies reduction potentials of the nitro group (-0.8 to -1.2 V vs. Ag/AgCl), correlating with computational predictions .

How can researchers design stability studies to assess degradation pathways under varying pH and light exposure?

Level: Basic

Methodological Answer:

- pH-dependent stability : Prepare buffered solutions (pH 2–12) and monitor decomposition via HPLC at 25°C. Nitro group reduction is favored in acidic conditions, while alkaline media may hydrolyze the aminoethyl chain .

- Photostability : Expose solid and solution samples to UV-A (365 nm) and visible light, tracking changes with UV-Vis and LC-MS. Nitro-to-nitrito isomerization or anthracene ring cleavage are common degradation pathways .

- Accelerated aging : Use thermal gravimetric analysis (TGA) to predict shelf life. A weight loss >5% at 100°C suggests poor thermal stability, necessitating inert storage conditions .

What strategies address low solubility in common solvents, and how does this impact biological assays?

Level: Advanced

Methodological Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility. Dynamic light scattering (DLS) confirms nanoparticle formation at higher concentrations .

- Derivatization : Introduce PEG chains or sulfonate groups to the hydroxyethyl moiety to improve hydrophilicity. Monitor logP changes via shake-flask assays .

- Biological assay optimization : For cell-based studies, pre-dissolve in DMSO and dilute in serum-containing media to prevent precipitation. Control for solvent cytotoxicity (e.g., MTT assays) and validate target engagement via fluorescence quenching if the compound is a fluorophore .

How can researchers reconcile discrepancies in reported biological activity across studies?

Level: Advanced

Methodological Answer:

- Purity validation : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile). Trace impurities (e.g., nitroso byproducts) may account for false-positive results in antioxidant assays .

- Standardize assay conditions : Use identical cell lines (e.g., HepG2 vs. HeLa) and exposure times. For example, IC50 variations in cytotoxicity assays may stem from differential expression of nitroreductases .

- Mechanistic studies : Employ siRNA knockdown or enzyme inhibitors to isolate pathways. If the compound’s anticancer activity is inconsistent, test its interaction with topoisomerase II via DNA relaxation assays .

What are the best practices for characterizing reactive intermediates during synthesis?

Level: Basic

Methodological Answer:

- In situ monitoring : Use FTIR with a flow cell to detect transient intermediates (e.g., nitration intermediates at 1520 cm) .

- Trapping experiments : Add TEMPO or BHT to quench radical species during amination. LC-MS analysis of trapped adducts confirms mechanistic pathways .

- Isolation via flash-freezing : Rapidly cool reaction aliquots in liquid N2 to isolate intermediates for X-ray crystallography or EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.